An In-depth Technical Guide to N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)
An In-depth Technical Guide to N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected amino acid derivative that plays a crucial role in the field of peptide chemistry and drug discovery. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality of D-glutamine, enabling its precise and controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of the D-enantiomer is of particular significance in the design of therapeutic peptides and peptidomimetics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Z-D-Gln-OH.
Chemical Structure and Properties
Z-D-Gln-OH is composed of three key moieties: the benzyloxycarbonyl (Z) protecting group, the D-enantiomer of glutamine, and a C-terminal hydroxyl group. The Z-group, introduced by reacting the amino acid with benzyl chloroformate, prevents unwanted reactions at the N-terminus during peptide coupling.
Caption: Chemical structure of Z-D-Gln-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-D-Gln-OH is presented in the table below. This data is essential for designing experimental conditions for its use in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-5-amino-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid | |
| Synonyms | N-Benzyloxycarbonyl-D-glutamine, Z-D-glutamine, Cbz-D-Gln-OH | [1] |
| CAS Number | 13139-52-1 | [1] |
| Molecular Formula | C13H16N2O5 | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 138-142 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water. | [1],[2] |
| Optical Rotation | Data for the L-isomer (Z-L-Gln-OH) is [α]23/D −7.3°, c = 2 in ethanol. | [3], |
Synthesis of Z-D-Gln-OH
The synthesis of Z-D-Gln-OH is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamine with benzyl chloroformate under basic conditions.
Caption: Synthesis workflow for Z-D-Gln-OH.
Detailed Experimental Protocol: Synthesis of Z-D-Gln-OH
This protocol provides a representative method for the synthesis of Z-D-Gln-OH.
Materials:
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D-Glutamine
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Benzyl chloroformate (Cbz-Cl)
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Sodium hydroxide (NaOH)
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Dioxane (or another suitable organic solvent)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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Dissolution: Dissolve D-glutamine in a solution of sodium hydroxide in water at 0 °C.
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Reaction: To the chilled and stirred solution, add benzyl chloroformate and a water-miscible organic solvent like dioxane. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the dropwise addition of a sodium hydroxide solution.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the mixture is washed with an organic solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, leading to the precipitation of the product.
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Isolation and Purification: The precipitated Z-D-Gln-OH is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Application in Peptide Synthesis
The primary application of Z-D-Gln-OH is as a building block in solid-phase peptide synthesis (SPPS). The Z-group provides stable protection of the N-α-amino group during the coupling of subsequent amino acids.
Caption: General workflow for incorporating Z-D-Gln-OH in SPPS.
Detailed Experimental Protocol: Coupling of Z-D-Gln-OH in SPPS
This protocol outlines a general procedure for the coupling of Z-D-Gln-OH to a resin-bound peptide with a free N-terminal amine using standard coupling reagents.
Materials:
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Resin-bound peptide with a free N-terminus
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Z-D-Gln-OH
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Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate (HBTU)
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Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
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Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
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Resin Preparation: The resin with the growing peptide chain is swelled in a suitable solvent (e.g., DMF or DCM) in a reaction vessel. The N-terminal protecting group (e.g., Fmoc) is removed following standard protocols.
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Activation of Z-D-Gln-OH: In a separate vessel, dissolve Z-D-Gln-OH (typically 2-4 equivalents relative to the resin loading) and an activating agent (e.g., HOBt, 2-4 equivalents) in DMF. Add the coupling reagent (e.g., DCC, 2-4 equivalents) and allow the mixture to pre-activate for a few minutes. If using HBTU, dissolve Z-D-Gln-OH and HBTU in DMF and add DIPEA to initiate activation.
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Coupling Reaction: Add the activated Z-D-Gln-OH solution to the resin. The reaction is typically agitated at room temperature for 1-2 hours.
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Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
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Washing: After the coupling is complete, the resin is thoroughly washed with the reaction solvent (e.g., DMF) and then with other solvents like DCM to remove excess reagents and byproducts.
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Cycle Repetition: The process of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Conclusion
Z-D-Gln-OH is an indispensable reagent in the synthesis of peptides containing D-glutamine. Its robust benzyloxycarbonyl protecting group ensures the selective formation of peptide bonds, while the D-configuration imparts enhanced stability to the final peptide product. The protocols and data presented in this guide provide a solid foundation for the successful application of Z-D-Gln-OH in research and development, particularly in the creation of novel peptide-based therapeutics.
